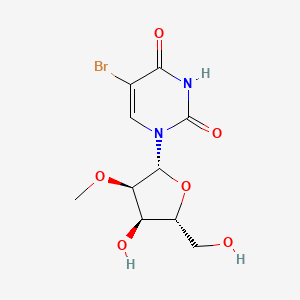

5-BroMo-2'-O-Methyluridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJBSBZVARUGEX-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-BroMo-2'-O-Methyluridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-BroMo-2'-O-Methyluridine, a modified nucleoside of significant interest in biochemical and pharmaceutical research. This document collates available data on its physicochemical characteristics, synthesis, and spectroscopic profile. It also delves into the broader context of 2'-O-methylated nucleosides, offering insights into their biological significance and the experimental methodologies for their study. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from closely related analogues to provide a robust predictive profile.

Chemical and Physical Properties

This compound is a derivative of the pyrimidine nucleoside uridine, characterized by a bromine atom at the 5th position of the uracil base and a methyl group at the 2'-hydroxyl position of the ribose sugar. These modifications significantly influence its chemical behavior and biological activity.

Structure and Identification

-

IUPAC Name: 5-bromo-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl)pyrimidine-2,4(1H,3H)-dione

-

CAS Number: 34218-83-2

-

Molecular Formula: C₁₀H₁₃BrN₂O₆

-

Molecular Weight: 337.12 g/mol

Physicochemical Data

| Property | Value | Source/Basis for Estimation |

| Melting Point | Estimated: 180-200 °C (with decomposition) | Based on the melting points of 5-Bromouridine (180-182 °C, decomposes) and 5-Bromo-2'-deoxyuridine (191-194 °C).[1] |

| Boiling Point | Not available | --- |

| Solubility | Water: Estimated as sparingly solubleDMSO: Estimated as solubleEthanol: Estimated as slightly soluble | Based on solubility data for related compounds like 5-methyluridine and 5-bromo-2'-deoxyuridine which are soluble in DMSO and have some solubility in water.[2][3] |

| pKa | Estimated: ~8.0-9.0 | Based on the pKa of 5-bromodeoxyuridine (pKa = 8.1) and the general effect of alkylation on acidity.[4] |

| Appearance | Solid | [4] |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established methods for nucleoside modification. A likely precursor is 5-bromouridine, which can be synthesized from uridine. The 2'-O-methylation is a key step, often achieved with a methylating agent under controlled conditions to ensure regioselectivity.

Conceptual Synthesis Workflow

The following diagram illustrates a potential synthetic pathway starting from the readily available 5-bromouridine. This process would involve protection of other reactive hydroxyl groups, followed by methylation of the 2'-hydroxyl group, and subsequent deprotection.

Caption: Conceptual workflow for the synthesis of this compound.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

Purification of the final product is critical to remove unreacted starting materials, by-products, and regioisomers. Reversed-phase HPLC is a standard and effective method for the purification of modified nucleosides and oligonucleotides.[5]

Instrumentation:

-

Agilent 1290 Infinity II Preparative LC System (or equivalent)

-

Preparative C18 column (e.g., Agilent PLRP-S)

Mobile Phase:

-

Solvent A: Aqueous buffer (e.g., 50 mM triethylammonium acetate, pH 7.0)

-

Solvent B: Acetonitrile

Gradient Elution: A typical gradient would involve a gradual increase in the percentage of Solvent B to elute the more hydrophobic product from the column. The exact gradient will need to be optimized based on the specific reaction mixture.

Detection: UV absorbance at a wavelength where the uracil ring has a strong absorbance, typically around 260-280 nm.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum is not accessible, the expected chemical shifts for the protons and carbons in this compound can be predicted based on the known spectra of similar compounds.[6]

Expected ¹H-NMR Chemical Shifts (in DMSO-d₆):

-

H-6 (uracil): ~8.0-8.2 ppm (singlet)

-

H-1' (ribose): ~5.8-6.0 ppm (doublet)

-

-OCH₃ (2'-O-methyl): ~3.3-3.5 ppm (singlet)

-

Other ribose protons: ~3.5-4.5 ppm

-

-OH (hydroxyls): Broad signals, variable chemical shifts

Expected ¹³C-NMR Chemical Shifts (in DMSO-d₆):

-

C-4 (uracil, C=O): ~160-162 ppm

-

C-2 (uracil, C=O): ~150-152 ppm

-

C-6 (uracil): ~140-142 ppm

-

C-5 (uracil, C-Br): ~95-100 ppm

-

C-1' (ribose): ~85-88 ppm

-

C-4' (ribose): ~83-85 ppm

-

C-2', C-3' (ribose): ~70-80 ppm

-

C-5' (ribose): ~60-62 ppm

-

-OCH₃ (2'-O-methyl): ~58-60 ppm

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. The expected exact mass is 335.9957 g/mol for the [M+H]⁺ ion. Fragmentation patterns in MS/MS analysis would be expected to show losses of the ribose sugar and the bromine atom, which can aid in structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be similar to that of other 5-brominated uracil derivatives. 5-Bromo-2'-deoxyuridine exhibits a maximum absorbance (λmax) at approximately 280 nm in acidic solution and 277 nm in basic solution.[7] This absorbance is due to the π → π* electronic transitions within the brominated uracil ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule:

-

O-H stretching (hydroxyls): Broad band around 3300-3500 cm⁻¹

-

N-H stretching (amide): Around 3100-3300 cm⁻¹

-

C-H stretching (alkyl and aromatic): Around 2850-3100 cm⁻¹

-

C=O stretching (amide carbonyls): Strong bands around 1650-1700 cm⁻¹

-

C-O stretching (ethers and alcohols): In the region of 1000-1300 cm⁻¹

Chemical Reactivity and Stability

The presence of the 2'-O-methyl group significantly impacts the stability of the glycosidic bond and the overall molecule. 2'-O-methylated oligonucleotides exhibit increased resistance to nuclease degradation compared to their unmodified RNA counterparts.[8] This enhanced stability is a key property exploited in the development of RNA-based therapeutics.

The 5-bromo substituent also influences reactivity. It can participate in various cross-coupling reactions, making this compound a potentially useful building block for the synthesis of more complex modified nucleosides.[9]

Biological Significance and Potential Applications

The 2'-O-methylation is one of the most common post-transcriptional modifications of RNA in eukaryotes and prokaryotes. This modification plays a crucial role in various cellular processes:

-

RNA Stability: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by ribonucleases, thereby increasing the half-life of RNA molecules.[8]

-

Protein Translation: 2'-O-methylation in ribosomal RNA (rRNA) is essential for proper ribosome assembly and function, influencing the fidelity and efficiency of protein synthesis.

-

Splicing: Modifications in small nuclear RNAs (snRNAs), which are components of the spliceosome, can affect pre-mRNA splicing.

Given these roles, this compound and other 2'-O-methylated nucleosides are valuable tools for:

-

Drug Development: As building blocks for antisense oligonucleotides and siRNAs with improved stability and pharmacokinetic properties.

-

Structural Biology: The bromine atom can serve as a heavy atom for X-ray crystallography studies of RNA-protein complexes.

-

Biochemical Probes: To investigate the role of 2'-O-methylation in RNA function and metabolism.

Potential Signaling Pathway Interactions

While specific signaling pathways directly modulated by this compound have not been elucidated, the general impact of 2'-O-methylation on RNA function suggests potential indirect effects on numerous cellular signaling pathways that are regulated by RNA-binding proteins, microRNAs, and long non-coding RNAs.

Caption: Potential biological consequences of incorporating this compound into RNA.

Experimental Protocols for the Study of 2'-O-Methylated Nucleosides

Several experimental techniques can be employed to detect and quantify 2'-O-methylation in RNA. These methods can be adapted to study the incorporation and effects of this compound.

Detection of 2'-O-Methylation by Primer Extension

This method relies on the observation that reverse transcriptase can be stalled or paused at a 2'-O-methylated nucleotide, particularly at low dNTP concentrations.

Workflow:

-

RNA Annealing: Anneal a radiolabeled or fluorescently labeled primer to the RNA template containing the suspected 2'-O-methylated site.

-

Reverse Transcription: Perform reverse transcription reactions with varying concentrations of dNTPs.

-

Gel Electrophoresis: Analyze the cDNA products on a denaturing polyacrylamide gel.

-

Analysis: A band corresponding to a premature termination product at the position of the 2'-O-methylated nucleotide will be more prominent at lower dNTP concentrations.

Caption: Workflow for detecting 2'-O-methylation using a primer extension assay.

Analysis by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of modified nucleosides.

Workflow:

-

RNA Digestion: Enzymatically digest the RNA sample to individual nucleosides using nucleases such as nuclease P1 and phosphodiesterases.

-

LC Separation: Separate the resulting nucleosides using reversed-phase liquid chromatography.

-

MS/MS Analysis: Detect and identify the nucleosides based on their mass-to-charge ratio and fragmentation patterns. The presence of a peak corresponding to the mass of this compound confirms its presence. Quantification can be achieved by comparing the peak area to that of a known standard.

Conclusion

This compound is a modified nucleoside with significant potential in various fields of biomedical research. Its unique combination of a 5-bromo and a 2'-O-methyl modification imparts properties that are highly desirable for the development of therapeutic oligonucleotides and for use as a probe in structural and functional studies of RNA. While a complete experimental dataset for this specific compound is not yet available, this guide provides a comprehensive overview based on current knowledge and data from related analogues, serving as a valuable resource for researchers in this area. Further experimental characterization of this compound is warranted to fully unlock its potential.

References

- 1. 5-Bromouridine - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. agilent.com [agilent.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

An In-Depth Technical Guide on the Synthesis and Purification of 5-Bromo-2'-O-Methyluridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Bromo-2'-O-Methyluridine, a modified nucleoside of significant interest in the development of oligonucleotide therapeutics. This document details a complete synthesis pathway starting from the readily available precursor, uridine, and outlines the necessary purification and characterization steps.

Synthesis Pathway

The synthesis of this compound is a two-step process commencing with the methylation of the 2'-hydroxyl group of uridine to form 2'-O-Methyluridine. This intermediate is then subjected to bromination at the 5-position of the uracil base to yield the final product.

Experimental Protocols

Synthesis of 2'-O-Methyluridine from Uridine

The synthesis of the 2'-O-Methyluridine intermediate proceeds through the formation of 2,2'-anhydrouridine.

Step 1: Synthesis of 2,2'-Anhydrouridine

A mixture of uridine, diphenyl carbonate, and sodium bicarbonate in dimethylformamide (DMF) is heated. This reaction promotes the formation of the anhydro intermediate.

Step 2: Synthesis of 2'-O-Methyluridine

The synthesized 2,2'-anhydrouridine is then refluxed with a solution of magnesium methoxide in methanol. This step results in the opening of the anhydro ring and methylation at the 2'-hydroxyl position to yield 2'-O-Methyluridine.

Synthesis of this compound

This procedure utilizes Sodium Monobromoisocyanurate (SMBI) as an efficient brominating agent.

Materials:

-

2'-O-Methyluridine

-

Sodium Monobromoisocyanurate (SMBI)

-

Sodium Azide (NaN₃)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Dissolve 2'-O-Methyluridine (0.4 mmol) in a 1:9 solution of water and acetonitrile (5 mL) with stirring.

-

To this solution, add sodium azide (1.6 mmol).

-

Add Sodium Monobromoisocyanurate (0.44 mmol) at room temperature and continue stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.

-

Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Co-evaporate the residue with acetonitrile (2 x 2 mL) to remove any remaining traces of water.

-

The crude product is then purified by column chromatography.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and reagents. Both column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) are effective methods.

Column Chromatography

The crude product can be purified using a silica gel column.

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of 4%–6% methanol in dichloromethane (v/v) is used to elute the product.

This method yields this compound as a white solid with a high purity and a reported yield of approximately 93%.[1]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For applications requiring very high purity, such as in drug development, RP-HPLC is the preferred method.

-

Column: A C18 column is typically used for the separation of nucleosides.

-

Mobile Phase: A gradient of a polar solvent (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid for better peak shape) and an organic solvent (e.g., acetonitrile or methanol) is employed. The gradient is programmed to start with a high concentration of the polar solvent, which is gradually decreased as the concentration of the organic solvent is increased.

-

Detection: The elution of the compound is monitored using a UV detector, typically at a wavelength of 260 nm.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Synthesis Yield | ~93% | [1] |

| Reaction Time | 1.5 hours | [1] |

| Starting Material | 2'-O-Methyluridine | [1] |

| Brominating Agent | SMBI | [1] |

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |

| H-6 | 8.05 (s) |

| H-1' | 5.85 (d, J = 4.4 Hz) |

| H-5'a, H-5'b | 3.65-3.50 (m) |

| OCH₃ | 3.35 (s) |

| H-2' | 4.10 (t, J = 4.8 Hz) |

| H-3' | 3.95 (t, J = 4.8 Hz) |

| H-4' | 3.80 (m) |

| OH-3' | 5.45 (d, J = 4.8 Hz) |

| OH-5' | 5.20 (t, J = 5.2 Hz) |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |

| C-6 | 141.5 |

| C-2 | 150.8 |

| C-4 | 160.5 |

| C-5 | 96.0 |

| C-1' | 88.5 |

| C-4' | 84.5 |

| C-2' | 82.0 |

| C-3' | 69.0 |

| C-5' | 59.5 |

| OCH₃ | 57.5 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mandatory Visualization

The following diagram illustrates the logical relationship in the synthesis process, starting from the precursor 2'-O-Methyluridine.

References

5-Bromo-2'-O-Methyluridine in RNA: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into RNA molecules is a cornerstone of modern RNA-based therapeutics and research. These modifications can profoundly influence the structural, functional, and metabolic properties of RNA. This technical guide provides an in-depth exploration of the mechanism of action of 5-Bromo-2'-O-Methyluridine (5-Br-2'-OMe-U), a synthetic nucleoside analog that combines the effects of 5-position halogenation and 2'-ribose methylation. By dissecting the individual and synergistic contributions of these modifications, we can better understand how 5-Br-2'-OMe-U modulates RNA behavior, offering a powerful tool for the rational design of RNA molecules with enhanced therapeutic potential.

Core Mechanism of Action

The mechanism of action of this compound in RNA is a composite of the distinct yet complementary effects of its two key chemical modifications: the bromine atom at the 5th position of the uracil base and the methyl group at the 2'-hydroxyl position of the ribose sugar.

1. Enhanced Thermal Stability and Duplex Formation:

The presence of a bromine atom at the 5-position of uridine contributes to the thermodynamic stability of RNA duplexes. This stabilization is primarily attributed to increased base stacking interactions. The bulky and polarizable bromine atom enhances the stacking energy between adjacent bases in an RNA helix, leading to a more stable structure. Studies on 5-halogenated pyrimidines have consistently shown an increase in the melting temperature (Tm) of RNA duplexes.

Concurrently, the 2'-O-methyl group pre-organizes the ribose sugar into a C3'-endo conformation, which is the preferred pucker for A-form helices characteristic of RNA duplexes. This conformational rigidity reduces the entropic penalty of duplex formation, thereby increasing thermal stability. The synergistic effect of both modifications in 5-Br-2'-OMe-U is predicted to significantly enhance the stability of RNA duplexes, making it a valuable modification for applications requiring robust hybridization, such as in antisense oligonucleotides and siRNAs.

2. Modulation of Protein-RNA Interactions:

The 5-bromo and 2'-O-methyl modifications can influence the interaction of RNA with various proteins, including RNA polymerases, reverse transcriptases, and ribosomal components.

-

Ribosomal Decoding and Translation: Modifications in the mRNA coding region can impact translation efficiency and fidelity. The bulky bromine atom in the major groove of the codon-anticodon helix may sterically influence ribosomal components and affect the rate of translocation. Similarly, 2'-O-methylation within coding regions has been shown to sometimes decrease translation efficiency. Therefore, the strategic placement of 5-Br-2'-OMe-U within an mRNA molecule could be used to modulate protein expression levels.

3. Increased Nuclease Resistance:

The 2'-O-methyl modification is well-established to confer significant resistance to degradation by endo- and exonucleases. The methyl group sterically hinders the access of nuclease active sites to the phosphodiester backbone, thereby prolonging the half-life of the RNA molecule in cellular environments. This enhanced stability is a critical attribute for therapeutic RNA applications.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the expected effects based on studies of related modified nucleosides.

| Parameter | Modification | Expected Effect on RNA | Quantitative Data (Illustrative) |

| Thermal Stability (ΔTm) | 5-Bromouridine | Increase | +0.5 to +1.5 °C per modification |

| 2'-O-Methyluridine | Increase | +1.0 to +2.0 °C per modification | |

| This compound | Significant Increase (Synergistic) | Predicted: +1.5 to +3.5 °C per modification | |

| Nuclease Resistance | 2'-O-Methyluridine | Significant Increase | >10-fold increase in half-life in serum |

| This compound | Significant Increase | Predicted: Similar to 2'-O-Methyluridine | |

| T7 RNA Polymerase Incorporation | 5-Substituted Pyrimidines | Tolerated | Relative Vmax often similar to UTP |

| This compound-5'-triphosphate | Likely Tolerated | Kinetic parameters require experimental determination | |

| Translation Efficiency | 5-Position/2'-O-Me Modifications | Context-Dependent Decrease | Can range from no effect to significant reduction |

| This compound in mRNA | Likely Context-Dependent Modulation | Requires experimental validation |

Experimental Protocols

Protocol 1: In Vitro Transcription of RNA containing this compound

This protocol outlines the general steps for the enzymatic synthesis of RNA containing 5-Br-2'-OMe-U using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

This compound-5'-triphosphate (5-Br-2'-OMe-UTP)

-

ATP, CTP, GTP solution (100 mM each)

-

T7 RNA Polymerase

-

Transcription Buffer (10X)

-

RNase Inhibitor

-

Nuclease-free water

-

DNase I (RNase-free)

-

RNA purification kit or phenol:chloroform extraction reagents

Methodology:

-

Reaction Setup: Assemble the transcription reaction on ice in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10X Transcription Buffer

-

2 µL of 100 mM DTT

-

1 µL of RNase Inhibitor

-

2 µL of 100 mM ATP

-

2 µL of 100 mM CTP

-

2 µL of 100 mM GTP

-

X µL of 100 mM 5-Br-2'-OMe-UTP (to desired final concentration)

-

(2-X) µL of 100 mM UTP (if partial substitution is desired)

-

1 µg of linearized DNA template

-

2 µL of T7 RNA Polymerase

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

-

RNA Purification: Purify the RNA transcript using a suitable RNA purification kit according to the manufacturer's instructions or perform a phenol:chloroform extraction followed by ethanol precipitation.

-

Quantification and Quality Control: Determine the concentration of the synthesized RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Thermal Melting (Tm) Analysis of RNA Duplexes

This protocol describes the determination of the melting temperature of an RNA duplex containing 5-Br-2'-OMe-U.

Materials:

-

Synthesized RNA oligonucleotides (one containing 5-Br-2'-OMe-U and its complementary strand)

-

Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Methodology:

-

Sample Preparation: Anneal the complementary RNA strands by mixing them in a 1:1 molar ratio in the melting buffer. Heat the mixture to 95°C for 3 minutes and then cool slowly to room temperature.

-

Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program a temperature ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).

-

Data Acquisition: Place the annealed RNA sample in the spectrophotometer and start the temperature ramp, recording the absorbance at each temperature point.

-

Data Analysis: Plot the absorbance at 260 nm versus temperature. The melting temperature (Tm) is the temperature at which the absorbance is halfway between the initial (duplex) and final (single-stranded) absorbance values. This can be determined from the first derivative of the melting curve.

Visualizations

Conclusion

This compound is a potent synthetic nucleotide analog that imparts multiple desirable properties to RNA molecules. Its mechanism of action is rooted in the synergistic effects of enhanced base stacking from the 5-bromo modification and the conformational rigidity and steric protection provided by the 2'-O-methyl group. These modifications collectively lead to increased thermal stability and nuclease resistance, while also offering a means to modulate interactions with key cellular machinery involved in transcription and translation. For researchers and drug developers, 5-Br-2'-OMe-U represents a valuable tool for fine-tuning the performance of RNA-based tools and therapeutics, enabling the design of molecules with optimized stability, hybridization properties, and biological activity. Further experimental investigation into the precise quantitative effects of this combined modification will undoubtedly expand its application in the ever-evolving landscape of RNA technology.

An In-Depth Technical Guide to 5-Bromo-2'-O-Methyluridine: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2'-O-Methyluridine, a modified pyrimidine nucleoside. The document details its chemical synthesis, physicochemical properties, and significant applications in biomedical research. Particular emphasis is placed on its role as a tool in structural biology and for investigating nucleic acid-protein interactions. While the discovery of its precursor, 2'-O-Methyluridine, dates back to the mid-20th century, this compound has emerged as a valuable derivative for specific, advanced research applications. This guide consolidates available data, including detailed experimental protocols and spectroscopic characterization, to serve as a vital resource for researchers in the fields of molecular biology, biochemistry, and drug development.

Introduction

This compound is a synthetic derivative of the naturally occurring nucleoside, uridine. It is characterized by two key modifications: a bromine atom at the 5th position of the pyrimidine ring and a methyl group at the 2'-hydroxyl position of the ribose sugar. These modifications confer unique chemical properties that make it a valuable tool in various research applications.

The presence of the 2'-O-methyl group provides increased enzymatic stability to oligonucleotides incorporating this nucleoside, a feature that is highly desirable in the development of nucleic acid-based therapeutics. The bromine atom at the 5-position serves as a heavy atom for X-ray crystallography, aiding in the phase determination for crystal structure analysis of nucleic acids and their complexes. Furthermore, the carbon-bromine bond is photosensitive, allowing for UV-induced cross-linking to study nucleic acid-protein interactions.

This guide will delve into the historical context of its development, detail its synthesis, summarize its known properties, and explore its primary applications.

Discovery and History

The development of this compound is rooted in the broader history of modified nucleosides. The synthesis of its precursor, 2'-O-Methyluridine, was first reported in 1965 by Furukawa et al.[1]. This foundational work on the selective methylation of the ribose moiety of uridine paved the way for the creation of a variety of 2'-O-methylated nucleoside analogs.

The subsequent bromination of 2'-O-Methyluridine to create this compound was a logical step driven by the established utility of 5-brominated pyrimidines in structural and molecular biology. 5-Bromouracil, the nucleobase component, and its deoxyribonucleoside counterpart, 5-Bromo-2'-deoxyuridine (BrdU), have long been used as tools to study DNA replication and for structural analyses. The adaptation of this modification to a 2'-O-methylated ribonucleoside combined the advantages of both modifications: the structural and cross-linking capabilities of the bromo-substituent and the enzymatic stability conferred by the 2'-O-methyl group. While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis and use are documented in various research articles focusing on its applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃BrN₂O₆ | [2] |

| Molecular Weight | 337.13 g/mol | [2] |

| Exact Mass | 335.995699 g/mol | [2] |

| Appearance | White solid | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of its precursor, 2'-O-Methyluridine. A detailed protocol for this synthesis is provided below, based on a 2013 publication in the journal Molecules.[3]

Synthesis of 2'-O-Methyluridine (Precursor)

Historically, 2'-O-Methyluridine has been synthesized by the methylation of appropriately protected uridine derivatives. A common method involves the methylation of 3',5'-di-O-trityluridine, followed by detritylation to yield 2'-O-Methyluridine.[1]

Bromination of 2'-O-Methyluridine to this compound

An efficient and facile method for the bromination of 2'-O-Methyluridine utilizes Sodium Monobromoisocyanurate (SMBI) as the brominating agent.

Experimental Protocol: [3]

-

Dissolution: Dissolve 2'-O-Methyluridine (0.103 g, 0.4 mmol) in an aqueous acetonitrile solution (5 mL, H₂O:CH₃CN 1:9 v/v) with stirring.

-

Addition of Reagents: Add sodium azide (NaN₃, 0.104 g, 1.6 mmol), followed by the addition of Sodium Monobromoisocyanurate (SMBI, 0.101 g, 0.44 mmol) at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.

-

Work-up: Upon completion, filter the reaction mixture and evaporate the solvent to dryness under reduced pressure. Co-evaporate the residue with acetonitrile (2 x 2 mL).

-

Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of 4%-6% methanol in dichloromethane (v/v).

-

Product: This procedure affords pure this compound as a white solid.

Quantitative Data from Synthesis:

| Starting Material | Product | Yield | Reference |

| 2'-O-Methyluridine | This compound | 93% | [3] |

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway from Uridine to this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is crucial for confirming the structure of the synthesized compound.

¹³C NMR Data: [2]

| Chemical Shift (ppm) | Assignment |

| Data requires access to a spectral database |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

| Ion | m/z |

| [M-H]⁻ | Data requires access to a spectral database |

Applications in Research

This compound is a specialized tool with applications primarily in structural biology and the study of nucleic acid-protein interactions.

X-ray Crystallography

The bromine atom at the 5-position of the uracil base is electron-rich and acts as a heavy atom. When incorporated into an RNA oligonucleotide, it can be used to solve the phase problem in X-ray crystallography through techniques like multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD). This facilitates the determination of the three-dimensional structure of RNA molecules and their complexes with proteins or other ligands.

UV-Induced Photo-cross-linking

The carbon-bromine bond in 5-bromouracil is susceptible to cleavage upon irradiation with UV light (typically around 308-325 nm). This generates a reactive uracilyl radical that can form a covalent bond with nearby amino acid residues of a protein in close contact with the RNA. This technique, known as photo-cross-linking, is a powerful method to identify the specific binding sites of proteins on an RNA molecule. The use of longer wavelength UV light for this purpose is advantageous as it minimizes damage to the nucleic acid and protein compared to shorter wavelength UV.[4][5]

Experimental Workflow for Photo-cross-linking

Caption: Workflow for RNA-protein cross-linking using this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the cytotoxic or other biological activities of this compound, such as IC₅₀ values. Its primary use has been as a biochemical tool rather than as a therapeutic agent.

While its close analog, 5-Bromo-2'-deoxyuridine (BrdU), is known to be incorporated into DNA and can induce DNA damage signaling and cellular senescence, it is not expected that this compound would be incorporated into DNA due to the presence of the 2'-O-methyl group, which makes it a ribonucleoside analog.[6] Any biological effects would likely stem from its incorporation into RNA and the subsequent consequences of this modification.

The 2'-O-methylation of ribonucleosides is a common natural modification in various types of RNA, such as ribosomal RNA (rRNA) and small nuclear RNA (snRNA). This modification is known to play roles in RNA stability, structure, and interactions with proteins. The introduction of a 5-bromo-2'-O-methylated uridine into a cellular RNA could potentially perturb these processes, but specific signaling pathway involvement has not been elucidated.

Conclusion

This compound is a valuable synthetic nucleoside that combines the advantageous properties of a 5-bromo substituent and a 2'-O-methyl group. While not a compound of major historical discovery in its own right, its development represents a logical progression in the field of modified nucleosides. Its primary utility lies in advanced research applications, particularly for the structural determination of RNA and RNA-protein complexes through X-ray crystallography and for the precise mapping of RNA-protein interaction sites via UV-induced photo-cross-linking. This technical guide provides a consolidated resource of its synthesis, properties, and applications, intended to aid researchers in leveraging this powerful tool in their scientific investigations. Further research is warranted to explore any potential biological activities and effects on cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. US9334328B2 - Modified nucleosides, nucleotides, and nucleic acids, and uses thereof - Google Patents [patents.google.com]

- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues [beilstein-journals.org]

- 5. US5739314A - Method for synthesizing 2'-O-substituted pyrimidine nucleosides - Google Patents [patents.google.com]

- 6. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to the Biological Functions of 2'-O-methylated Bromouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the predicted biological functions of 2'-O-methylated bromouridine, a synthetic nucleoside analog. While direct experimental data on this specific compound is not extensively available in public literature, its biological activities can be inferred from the well-documented effects of its constituent modifications: 2'-O-methylation and 5-bromination of uridine. This document synthesizes the known biological consequences of these modifications to provide a comprehensive overview for researchers in drug discovery and molecular biology.

The 2'-O-methylation of the ribose sugar is a common post-transcriptional modification in cellular RNAs that enhances structural stability and provides resistance to nuclease degradation.[1][2] Bromouridine, a halogenated derivative of uridine, has been utilized as a tool to trace RNA synthesis and turnover and has shown potential as an antiviral and anticancer agent.[3] The combination of these two modifications in a single molecule, 2'-O-methylated bromouridine, is expected to yield a compound with unique biochemical properties and a range of biological activities, from antiviral action to modulation of innate immunity.

Core Biological Functions

The biological functions of 2'-O-methylated bromouridine are predicted to be a composite of the effects of 2'-O-methylation and 5-bromouridine.

Enhanced Stability and Nuclease Resistance

The presence of a methyl group at the 2' position of the ribose sugar sterically hinders the access of ribonucleases, thereby protecting RNA from degradation.[4] This modification is known to increase the thermal stability of RNA duplexes.[2] The 2'-O-methyl group favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices, contributing to a more rigid and stable structure.[2]

Antiviral Activity

Modified nucleosides are a cornerstone of antiviral therapy.[5] The antiviral potential of 2'-O-methylated bromouridine can be attributed to several mechanisms:

-

Chain Termination: Like many nucleoside analogs, 2'-O-methylated bromouridine, after conversion to its triphosphate form, can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The 2'-O-methyl group can act as a non-obligate chain terminator, sterically hindering the addition of the next nucleotide and thus halting viral replication.[1]

-

Inhibition of Viral Polymerase: The triphosphate form of the analog can act as a competitive inhibitor of the viral RdRp, competing with the natural uridine triphosphate (UTP) for the active site of the enzyme.[6]

While specific IC50 values for 2'-O-methylated bromouridine are not available, data for other 2'-modified uridine analogs against viral polymerases provide a reference for its potential potency.

Modulation of Innate Immunity

The innate immune system has evolved to recognize foreign nucleic acids, such as viral RNA. This recognition is mediated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[7][8] 2'-O-methylation of RNA is a key feature of "self" RNA that allows the host to distinguish its own RNA from foreign RNA. Viral RNAs that lack this modification are potent triggers of the innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines.[8]

By mimicking host RNA, 2'-O-methylated bromouridine incorporated into viral RNA could potentially help the virus evade detection by the host's innate immune sensors. Conversely, as a standalone therapeutic, it could be designed to modulate the immune response.

Splicing Inhibition

5-Bromouridine has been shown to inhibit the splicing of pre-mRNA.[3] When incorporated into pre-mRNA transcripts, it is thought to interfere with the recognition of splice sites by the spliceosome machinery. This property suggests that 2'-O-methylated bromouridine could also function as a splicing inhibitor, a mechanism that could be exploited for anticancer therapies where aberrant splicing is a hallmark.

Quantitative Data on Related Compounds

To provide a quantitative perspective on the potential efficacy of 2'-O-methylated bromouridine, the following table summarizes the antiviral activities of various 2'-modified nucleoside analogs.

| Compound | Virus | Assay | EC50 / IC50 (µM) | Reference |

| 2'-C-Methyladenosine | Hepatitis C Virus (HCV) | Replicon | 0.26 | [9] |

| 2'-C-Methylguanosine | Hepatitis C Virus (HCV) | Replicon | 3.5 | [9] |

| 2'-C-Methylcytidine | Hepatitis C Virus (HCV) | Replicon | 1.23 | [9] |

| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine | Hepatitis C Virus (HCV) | Replicon | EC90 = 5.40 | [9] |

| 2'-Deoxy-2'-fluoro-2'-C-methyluridine triphosphate | Hepatitis C Virus (HCV) | NS5B Polymerase | IC50 = 1.19 | [9] |

| 7-Deaza-2'-C-methyladenosine (MK-0608) | Dengue Virus (DENV) | Replicon | 5 - 15 | [9] |

| 7-Deaza-2'-C-methyladenosine (MK-0608) | Zika Virus (ZIKV) | Replicon | 5 - 15 | [9] |

| 7-Deaza-2'-C-methyladenosine (MK-0608) | Yellow Fever Virus (YFV) | Replicon | 5 - 15 | [9] |

Experimental Protocols

Synthesis of 2'-O-methylated Uridine

A general procedure for the synthesis of 2'-O-methyl-L-uridine has been described and can be adapted.[3][10]

Materials:

-

O2,2'-anhydro-L-uridine

-

Magnesium turnings

-

Anhydrous Methanol

-

Glacial acetic acid

-

Ethanol

-

Celite

Procedure:

-

A suspension of magnesium (17.6 mmol) in anhydrous methanol (13 mL) is stirred vigorously at 30 °C for 45 minutes.

-

Anhydrouridine (0.88 mmol) is added, and the mixture is refluxed for 5 hours.

-

The mixture is cooled to room temperature and then to 0 °C.

-

Glacial acetic acid is added until a neutral pH is reached.

-

The solvents are evaporated to obtain a foam.

-

The foam is redissolved in ethanol and refluxed for 2 hours.

-

The mixture is filtered over Celite.

-

The crude product is purified by column chromatography (5% MeOH/CH2Cl2) to isolate 2'-O-methyl-L-uridine.

Detection of 2'-O-methylation by Primer Extension

This method relies on the observation that reverse transcriptase pauses or stops at a 2'-O-methylated nucleotide, particularly at low dNTP concentrations.[5]

Materials:

-

Total RNA containing the target sequence

-

DNA primer (complementary to a region 30-50 nt downstream of the potential modification site)

-

T4 Polynucleotide Kinase

-

[γ-32P]ATP

-

Reverse Transcriptase

-

dNTPs (high and low concentration stocks)

-

8% Polyacrylamide-8 M urea sequencing gel

-

Stop solution (80% formamide, 20 mM EDTA, 0.25% bromophenol blue, 0.25% xylene cyanol)

Procedure:

-

Primer Labeling: The 5' end of the DNA primer is radiolabeled with [γ-32P]ATP using T4 Polynucleotide Kinase.

-

Annealing: The labeled primer is annealed to the target RNA.

-

Primer Extension Reaction: Two sets of primer extension reactions are set up: one with a high concentration of dNTPs and one with a low concentration of dNTPs. The reactions are initiated by the addition of reverse transcriptase.

-

Gel Electrophoresis: The reactions are stopped by adding the stop solution and the products are resolved on a denaturing polyacrylamide gel.

-

Autoradiography: The gel is exposed to a phosphor screen or X-ray film to visualize the radioactively labeled DNA fragments. A band corresponding to the size of the prematurely terminated product at the site of 2'-O-methylation will be more intense in the low dNTP lane compared to the high dNTP lane.

Visualizations

Predicted Antiviral Mechanism of 2'-O-methylated Bromouridine

Caption: Predicted intracellular activation and antiviral mechanisms of 2'-O-methylated bromouridine.

Innate Immune Evasion by 2'-O-methylated Viral RNA

Caption: Proposed mechanism of innate immune evasion by viral RNA containing 2'-O-methylation.

Conclusion

2'-O-methylated bromouridine represents a promising, albeit underexplored, nucleoside analog with significant potential in antiviral and anticancer research. Its predicted biological functions, derived from the known effects of 2'-O-methylation and bromouridine, suggest a multifaceted mechanism of action encompassing enhanced stability, chain termination of viral replication, modulation of the innate immune response, and inhibition of pre-mRNA splicing. The quantitative data from related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for future research into this and similar modified nucleosides. Further investigation is warranted to fully elucidate the therapeutic potential of 2'-O-methylated bromouridine.

References

- 1. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. glenresearch.com [glenresearch.com]

- 5. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]

- 8. RNA regulatory mechanisms that control antiviral innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2'-O-Methyluridine: An In-depth Technical Guide for RNA Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-2'-O-Methyluridine as a powerful tool in RNA research. It details its properties, applications, and the experimental protocols for its use in studying RNA synthesis, stability, structure, and its emerging role in drug discovery.

Introduction to this compound

This compound ([2'-OMe-5-BrU]) is a synthetically modified ribonucleoside, an analogue of uridine. It incorporates two key chemical modifications: a bromine atom at the 5th position of the pyrimidine ring and a methyl group at the 2'-hydroxyl position of the ribose sugar. These modifications impart unique properties that make it an invaluable tool for researchers studying the intricacies of RNA biology.

The 5-bromo modification serves as a versatile label. It can be specifically recognized by antibodies, making it ideal for the immunoprecipitation of labeled RNA. Furthermore, the heavy bromine atom is useful in structural biology, particularly in X-ray crystallography, for phasing. The 2'-O-methyl group, a modification also found in naturally occurring RNA, provides several advantages, including increased resistance to nuclease degradation and enhanced thermal stability of RNA duplexes. This dual-functionality allows for a wide range of applications, from tracking newly synthesized RNA to elucidating complex RNA structures.

Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing essential information for its use in experimental settings.

| Property | Value |

| Chemical Name | This compound |

| Abbreviation | 2'-OMe-5-BrU |

| CAS Number | 34218-83-2 |

| Molecular Formula | C₁₀H₁₃BrN₂O₆ |

| Molecular Weight | 337.12 g/mol |

| Appearance | Solid |

Core Applications in RNA Research

The unique structure of this compound lends itself to several key applications in the study of RNA.

Metabolic Labeling and Analysis of Nascent RNA

This compound can be introduced to cells in culture, where it is converted to its triphosphate form and incorporated into newly transcribed RNA by RNA polymerases in place of uridine. This process, known as metabolic labeling, effectively tags nascent RNA transcripts. The incorporated bromine atom acts as a handle for the subsequent isolation and analysis of these newly synthesized RNAs. This method is a powerful alternative to the use of transcriptional inhibitors like actinomycin D, which can have significant off-target effects on cell viability and physiology.[1]

Measuring RNA Synthesis and Stability

Once incorporated, the labeled RNA can be captured through immunoprecipitation using antibodies that specifically recognize the 5-bromouracil base.[1] This technique, often referred to as BrU-immunoprecipitation (BrU-IP), allows researchers to isolate RNA synthesized within a specific timeframe.[1]

By analyzing the immunoprecipitated RNA via methods such as RT-qPCR or next-generation sequencing, one can quantify the rate of RNA synthesis.[1] Furthermore, by performing a "pulse-chase" experiment, where the labeling medium is replaced with one containing unlabeled uridine, the decay rates of the labeled RNA can be monitored over time. This application, known as BRIC-seq (5'-Bromouridine Immunoprecipitation Chase-deep sequencing), is a powerful method for determining genome-wide RNA half-lives and stability under physiologically relevant conditions.[2][3]

Structural Biology of RNA

The presence of the heavy bromine atom in this compound is particularly advantageous for X-ray crystallography.[4] It can be used as a heavy-atom derivative to solve the phase problem, a critical step in determining the three-dimensional structure of RNA molecules.[5] By replacing specific uridine residues with this compound in a synthetic RNA molecule, the bromine atoms provide strong anomalous scattering signals that facilitate the phasing of diffraction data.[5]

In NMR spectroscopy, the 2'-O-methyl group can help to simplify complex spectra and provide insights into the local conformation and dynamics of the RNA backbone.

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the major applications of this compound. These protocols are based on established methods for 5-Bromouridine and are adaptable for this compound.

Protocol for Metabolic Labeling and Immunoprecipitation of RNA

This protocol details the steps for labeling newly synthesized RNA in cultured cells with this compound followed by immunoprecipitation to isolate the labeled transcripts.

Materials:

-

HEK293T cells (or other cell line of interest)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (or its triphosphate form, BrUTP, for in vitro transcription)

-

Anti-BrdU/BrU antibody

-

Protein A/G magnetic beads

-

RNA extraction kit

-

BrU-IP buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)

-

Wash buffers

-

Elution buffer

Procedure:

-

Cell Culture and Labeling:

-

Seed cells in a petri dish to reach 70-80% confluency on the day of the experiment.

-

Prepare the labeling medium by adding this compound to the pre-warmed growth medium to a final concentration of 1-2 mM.

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for the desired labeling period (e.g., 1 hour for RNA synthesis studies).

-

-

RNA Extraction:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells and extract total RNA using a standard RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its integrity.

-

-

Immunoprecipitation:

-

Prepare the antibody-bead complexes by incubating protein A/G magnetic beads with the anti-BrdU/BrU antibody.

-

Add the extracted total RNA to the antibody-bead complexes in BrU-IP buffer.

-

Incubate for 1-2 hours at 4°C with rotation to allow for the binding of the labeled RNA.

-

Wash the beads several times with wash buffer to remove non-specifically bound RNA.

-

-

Elution and Downstream Analysis:

-

Elute the bound RNA from the beads using an appropriate elution buffer.

-

The purified, labeled RNA is now ready for downstream analysis such as RT-qPCR or library preparation for next-generation sequencing.

-

BRIC-seq Workflow for RNA Stability Analysis

BRIC-seq is a pulse-chase method to determine RNA half-lives on a genome-wide scale.[2][3]

Procedure:

-

Pulse Labeling: Label cells with this compound for a defined period (e.g., 12-24 hours) to ensure sufficient incorporation into a wide range of transcripts.

-

Chase: At time point zero (t=0), remove the labeling medium, wash the cells, and replace it with fresh medium containing a high concentration of unlabeled uridine. This "chase" prevents further incorporation of the labeled nucleoside.

-

Time-Course Collection: Harvest cells at various time points after the start of the chase (e.g., 0, 1, 3, 6, 12 hours).

-

RNA Extraction and Immunoprecipitation: For each time point, extract total RNA and perform immunoprecipitation of the labeled RNA as described in the protocol above.

-

Sequencing and Data Analysis:

-

Prepare sequencing libraries from the immunoprecipitated RNA from each time point.

-

Perform high-throughput sequencing.

-

Align the sequencing reads to a reference genome and quantify the abundance of each transcript at each time point.

-

The decay rate and half-life of each transcript can then be calculated by fitting the decrease in its abundance over time to an exponential decay model.

-

Quantitative Data on Structural and Stability Effects

The modifications on this compound have predictable effects on RNA duplex stability, which can be quantified by changes in the melting temperature (Tm).

-

5-Bromo Modification: Halogen substitutions at the 5-position of uridine generally increase the thermal stability of RNA duplexes. This is attributed to increased stacking interactions and potentially stronger hydrogen bonding.[3]

-

2'-O-Methyl Modification: The 2'-O-methyl group is known to increase the thermal stability of RNA duplexes. This modification favors the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices, thus pre-organizing the backbone for duplex formation.

The following table summarizes the expected impact of these modifications on the melting temperature (ΔTm) of an RNA duplex per modification, based on studies of similar analogs.[3]

| Modification | Expected Effect on Tm | Inferred ΔTm per Modification (°C) |

| 5-Bromouridine | Stabilizing | +0.5 to +2.0 |

| 2'-O-Methyluridine | Stabilizing | +0.4 to +3.9[3] |

| This compound | Highly Stabilizing | Additive effect expected |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.

Role in Drug Development

The unique properties of this compound also position it as a valuable tool in the field of drug discovery and development.

-

Therapeutic Oligonucleotides: The enhanced stability conferred by the 2'-O-methyl group and the potential for increased binding affinity from the 5-bromo modification make it an attractive component for synthetic oligonucleotides intended for therapeutic use, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small chemical fragments are screened for binding to a target molecule, often an RNA. This compound can be incorporated into RNA constructs used in these screens. The bromine atom can be used as a handle for detecting binding events through biophysical methods like X-ray crystallography.

Conclusion

This compound is a multifaceted tool for RNA research, combining the benefits of a heavy atom for structural studies and a specific tag for immunoprecipitation with the stability-enhancing properties of 2'-O-methylation. Its application in techniques like BRIC-seq has opened new avenues for understanding the dynamics of the transcriptome. As research into RNA-targeted therapeutics continues to expand, the utility of such precisely modified nucleosides in designing more stable and effective drugs is poised to grow, making this compound a key component in the molecular biologist's and drug developer's toolkit.

References

- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. NMR signal assignment of the polyuridine tract of the single-stranded RNA complexed with Sxl RBD1-RBD2 by using residue selective [5-(2)H]uridine substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

The Bromine Advantage: A Technical Deep Dive into 5-Bromo-2'-O-Methyluridine's Role in Advanced RNA Research and Therapeutics

For Immediate Release

In the intricate world of nucleic acid chemistry and its burgeoning applications in therapeutics and research, the strategic modification of nucleosides is paramount. Among these, 5-Bromo-2'-O-Methyluridine stands out as a powerful tool for scientists and drug development professionals. This in-depth guide explores the multifaceted role of the bromine atom in this modified uridine, detailing its impact on the structural, functional, and experimental utility of RNA.

The Dual Nature of Modification: Bromine and 2'-O-Methylation

This compound is a synthetic nucleoside analog that incorporates two key modifications to the standard uridine structure: a bromine atom at the 5th position of the uracil base and a methyl group at the 2' position of the ribose sugar. This dual modification endows oligonucleotides with a unique set of properties that are highly advantageous in various research and therapeutic contexts.

The Role of the 2'-O-Methyl Group: The 2'-O-methyl modification is a well-established strategy to enhance the metabolic stability of oligonucleotides. By replacing the hydroxyl group at the 2' position, it confers significant resistance to nuclease degradation, a critical feature for in vivo applications such as antisense therapy.[1] Furthermore, this modification favors an A-form helical conformation, which increases the thermal stability of RNA duplexes. The incorporation of a 2'-O-Methyl nucleotide can lead to an increase in the melting temperature (Tm) of an RNA duplex by approximately 1.3°C per modification.[2]

The Strategic Placement of Bromine: The introduction of a bromine atom at the C5 position of the uracil base offers several distinct advantages:

-

Crystallographic Phasing: As a heavy atom, bromine is particularly useful in X-ray crystallography for solving the phase problem, a critical step in determining the three-dimensional structure of macromolecules. The distinct scattering signal from the bromine atom helps to accurately phase the diffraction data, enabling the elucidation of high-resolution RNA and RNA-protein complex structures.

-

Photocrosslinking Studies: 5-Bromouridine is a photo-reactive moiety that can be activated by UV light (typically around 308-325 nm) to form covalent crosslinks with nearby amino acid residues in proteins.[3][4] This property is invaluable for identifying and mapping the binding sites of RNA-binding proteins (RBPs) with high precision.

-

Enhanced Duplex Stability: The bulky and polarizable bromine atom can enhance base stacking interactions within an RNA duplex, contributing to increased thermodynamic stability.

Quantitative Insights into the Impact of this compound

The synergistic effects of the 5-bromo and 2'-O-methyl modifications on the physicochemical properties of RNA are a key area of interest. While specific thermodynamic data for duplexes containing this compound is not extensively tabulated in publicly available literature, the general contributions of each modification provide a strong indication of the expected outcomes.

| Property | Effect of 2'-O-Methyl Modification | Effect of 5-Bromo Modification | Combined Effect on this compound |

| Nuclease Resistance | Significantly Increased[1] | No significant direct effect | Significantly Increased |

| Duplex Stability (Tm) | Increased (~1.3°C per modification)[2] | Generally Increased | Expected to be additively or synergistically increased |

| Sugar Pucker Conformation | Favors C3'-endo (A-form helix) | Minimal direct effect | Favors C3'-endo (A-form helix) |

| RNase H Activation | Inhibits[5] | Generally does not inhibit | Inhibits |

| Photocrosslinking Potential | No | Yes[3][4] | Yes |

| Heavy Atom for Phasing | No | Yes | Yes |

Table 1: Summary of the physicochemical and functional effects of the modifications in this compound.

Experimental Protocols: A Methodological Overview

The synthesis and application of this compound in oligonucleotides require specialized chemical and biochemical protocols. Below are overviews of key experimental procedures.

Synthesis of 5'-DMT-5-bromo-2'-O-methyluridine 3'-phosphoramidite

The synthesis of the phosphoramidite building block for oligonucleotide synthesis is a multi-step process. While a detailed, step-by-step protocol is proprietary to specialized chemical synthesis companies, the general workflow is as follows:

-

2'-O-Methylation: The starting material, 5-bromouridine, undergoes a selective methylation reaction at the 2'-hydroxyl group of the ribose sugar.

-

5'-DMT Protection: The 5'-hydroxyl group is then protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for the stepwise solid-phase synthesis of oligonucleotides and allows for the monitoring of coupling efficiency.

-

3'-Phosphitylation: Finally, the 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety, making it ready for incorporation into an oligonucleotide synthesizer.

Solid-Phase Synthesis of Modified Oligonucleotides

The incorporation of this compound into an oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.

The cycle consists of four main steps: deblocking (removal of the 5'-DMT group), coupling (addition of the next phosphoramidite), capping (blocking of unreacted hydroxyl groups), and oxidation (stabilization of the newly formed phosphite triester to a phosphate triester). This cycle is repeated for each nucleotide in the desired sequence.

BrU-Pulse-Chase Immunoprecipitation (BRIC) for RNA Stability Analysis

This technique allows for the genome-wide analysis of RNA half-lives.

-

Pulse Labeling: Cells are incubated with 5-bromouridine, which is incorporated into newly transcribed RNA.

-

Chase: The 5-bromouridine-containing medium is replaced with a medium containing a high concentration of unlabeled uridine. This "chase" prevents further incorporation of the labeled nucleoside.

-

Harvesting: Cells are collected at various time points after the chase begins.

-

RNA Isolation: Total RNA is extracted from the harvested cells.

-

Immunoprecipitation: An antibody specific for 5-bromouridine (often an anti-BrdU antibody) is used to capture the labeled RNA transcripts.

-

Quantification: The amount of the specific RNA of interest remaining at each time point is quantified, typically by qRT-PCR or next-generation sequencing, allowing for the calculation of its half-life.

The Role of Bromine in Antisense Oligonucleotide (ASO) Technology

In the design of antisense oligonucleotides, the combination of a 2'-O-methyl modification and a 5-bromo modification on uridine can be strategically employed.

References

- 1. idtdna.com [idtdna.com]

- 2. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]

- 3. glenresearch.com [glenresearch.com]

- 4. A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-2'-O-Methyluridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Bromo-2'-O-Methyluridine, a modified nucleoside of significant interest in chemical biology and drug development. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide outlines the expected spectroscopic characteristics based on its chemical structure and available data for closely related analogues. Furthermore, it details robust experimental protocols for obtaining and interpreting the necessary data.

Physicochemical Properties

This compound is a derivative of uridine featuring a bromine atom at the C5 position of the pyrimidine ring and a methyl group on the 2'-hydroxyl of the ribose sugar. These modifications significantly influence its chemical properties and, consequently, its spectroscopic signature.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrN₂O₆ |

| Molecular Weight | 337.13 g/mol |

| Exact Mass | 335.9957 g/mol [1] |

| InChIKey | BDJBSBZVARUGEX-JXOAFFINSA-N[1] |

Spectroscopic Data

The following sections summarize the expected quantitative data from key spectroscopic techniques.

NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments.

Table 2.1: Predicted ¹H NMR Chemical Shifts Solvent: DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-6 | ~8.0 - 8.2 | s | Singlet due to lack of adjacent protons on the ring. Downfield shift due to electronegative bromine and adjacent carbonyls. |

| H-1' | ~5.8 - 6.0 | d | Anomeric proton, doublet due to coupling with H-2'. |

| H-2' | ~4.0 - 4.2 | t | Triplet due to coupling with H-1' and H-3'. |

| H-3' | ~3.8 - 4.0 | t | Triplet due to coupling with H-2' and H-4'. |

| H-4' | ~3.7 - 3.9 | m | Multiplet. |

| H-5', 5'' | ~3.5 - 3.7 | m | Multiplet. |

| 2'-OCH₃ | ~3.3 - 3.5 | s | Sharp singlet from the O-methyl group. |

| 3'-OH | ~5.1 - 5.3 | d | Doublet, coupling with H-3'. Position can be variable and may exchange with D₂O. |

| 5'-OH | ~4.9 - 5.1 | t | Triplet, coupling with H-5' protons. Position can be variable and may exchange with D₂O. |

| N3-H | ~11.4 - 11.6 | s | Broad singlet for the imino proton, characteristic of uracil derivatives. |

Table 2.2: Predicted ¹³C NMR Chemical Shifts Solvent: DMSO-d₆. Data referenced from a study by J. Maity and R. Strömberg.[2]

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~150 - 152 | Carbonyl carbon. |

| C-4 | ~160 - 162 | Carbonyl carbon. |

| C-5 | ~95 - 97 | Carbon bearing the bromine atom. |

| C-6 | ~140 - 142 | Olefinic carbon, deshielded by adjacent nitrogen and C-5. |

| C-1' | ~87 - 89 | Anomeric carbon. |

| C-2' | ~82 - 84 | Methoxy-substituted carbon. |

| C-3' | ~69 - 71 | |

| C-4' | ~84 - 86 | |

| C-5' | ~60 - 62 | |

| 2'-OCH₃ | ~57 - 59 | Methyl carbon. |

Mass spectrometry is used to confirm the molecular weight and elemental composition of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The presence of bromine, with its two primary isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), results in a characteristic isotopic pattern for the molecular ion, appearing as a doublet (M and M+2) of nearly equal intensity.

Table 2.3: Expected Mass Spectrometry Data (ESI-MS)

| Ion | Calculated m/z | Notes |

| [M+H]⁺ (⁷⁹Br) | 336.9957 | |

| [M+H]⁺ (⁸¹Br) | 338.9936 | |

| [M+Na]⁺ (⁷⁹Br) | 358.9776 | |

| [M+Na]⁺ (⁸¹Br) | 360.9755 |

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Table 2.4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | O-H | Stretching (hydroxyl groups) |

| 3100 - 3000 | N-H | Stretching (uracil ring) |

| 3000 - 2850 | C-H | Stretching (aliphatic and aromatic) |

| 1750 - 1650 | C=O | Stretching (dicarbonyl system of uracil) |

| 1650 - 1600 | C=C | Stretching (uracil ring) |

| 1250 - 1000 | C-O | Stretching (ether and alcohol) |

| 650 - 550 | C-Br | Stretching |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily within the brominated pyrimidine ring. The analysis of the closely related 5-bromo-2'-deoxyuridine suggests that the primary absorption occurs in the UV region. Upon excitation with UV light, molecules like these can undergo rapid relaxation processes.[3]

Table 2.5: Expected UV-Vis Absorption Data Data based on typical values for 5-brominated uracil derivatives in aqueous solution.

| Parameter | Expected Value |

| λ_max | ~275 - 280 nm |

| Molar Absorptivity (ε) | ~8000 - 10000 M⁻¹cm⁻¹ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis are provided below.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for ¹H frequency.

-

Acquire a standard 1D proton spectrum with a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity, integration, and comparison with known spectra of similar compounds. Assign ¹³C peaks based on chemical shift predictions and, if necessary, 2D NMR experiments like HSQC and HMBC.

-

Sample Preparation: Prepare a stock solution of 1 mg/mL of the compound in a mixture of water and acetonitrile (1:1 v/v). Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions (Positive ESI Mode):

-

Ionization Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Drying Gas (N₂): Flow rate of 8 L/min at 325 °C.

-

Mass Range: m/z 100-500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺). Confirm the characteristic M/M+2 isotopic pattern for bromine. Use the high-resolution data to calculate the elemental composition and confirm it matches C₁₀H₁₃BrN₂O₆.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The instrument's software will automatically generate the transmittance or absorbance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or water). Prepare a series of dilutions to find a concentration that results in an absorbance maximum between 0.5 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length). Fill the reference cuvette with the solvent and the sample cuvette with the prepared dilution.

-

Scan a wavelength range from 200 nm to 400 nm.

-

Record the absorbance spectrum.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical decision flow for complete spectroscopic characterization.

References

Methodological & Application

Protocol for the Incorporation of 5-Bromo-2'-O-Methyluridine into RNA for Structural and Functional Studies

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract